N-(3-chloro-4-fluorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Description

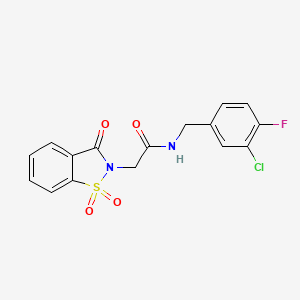

N-(3-chloro-4-fluorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic acetamide derivative characterized by a 3-chloro-4-fluorobenzyl group attached to the acetamide nitrogen and a 1,2-benzothiazol-3-one-1,1-dioxide moiety. The benzothiazol ring system, modified with sulfone (dioxido) and ketone (oxo) groups, is a critical pharmacophore associated with bioactivity in pesticides and pharmaceuticals .

Properties

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O4S/c17-12-7-10(5-6-13(12)18)8-19-15(21)9-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-7H,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLGTYFPERKOET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the chloro and fluoro substituents on the benzyl group enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃ClFNO₃S |

| Molecular Weight | 325.77 g/mol |

| CAS Number | Not available |

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the benzothiazole core and subsequent acetamide formation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of styryl-benzothiazolone analogs demonstrated potent cytotoxicity against various cancer cell lines (e.g., A549, MDA-MB-231) with IC50 values in the low micromolar range . The mechanism of action is primarily through disruption of microtubule dynamics and induction of apoptosis.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like penicillin .

Neuroprotective Effects

Research indicates potential neuroprotective effects in models of neurodegeneration. For example, similar compounds have been shown to modulate neurotransmitter levels and reduce oxidative stress in zebrafish models . This suggests that this compound may possess neuroprotective properties that warrant further investigation.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related benzothiazole derivative in human breast cancer cells. The compound induced G2/M phase arrest and apoptosis, demonstrating a mechanism involving microtubule destabilization and activation of caspase pathways .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The results indicated potential for development as a novel antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 570.1 g/mol. It features a benzothiazole moiety, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Recent studies have highlighted the antimicrobial properties of compounds containing the benzothiazole structure. For instance, derivatives of sulfonamides that include benzothiazole have shown promising results against various microbial strains. A study synthesized several N-sulfonamide derivatives and evaluated their antimicrobial activity, revealing that some compounds exhibited significant inhibition against pathogens such as E. coli and Staphylococcus aureus .

Case Study: Antimicrobial Evaluation

In a comparative study, several derivatives were tested for their Minimum Inhibitory Concentration (MIC):

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| N-sulfonamide 2-pyridone derivative | 32 | E. coli |

| Benzothiazole derivative | 16 | Staphylococcus aureus |

The results indicated that the benzothiazole-containing compounds had lower MIC values, suggesting enhanced efficacy against these pathogens.

Anti-inflammatory Potential

The compound also shows potential as an anti-inflammatory agent. Research has indicated that benzothiazole derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. A study demonstrated that certain benzothiazole derivatives exhibited COX-II inhibitory activity comparable to established anti-inflammatory drugs .

Case Study: COX-II Inhibition

A recent investigation into various benzothiazole derivatives revealed:

| Compound | IC50 (µM) | Comparison Drug |

|---|---|---|

| Benzothiazole derivative | 0.5 | Celecoxib (0.4 µM) |

This indicates that the compound may serve as a lead for developing new anti-inflammatory medications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound shares structural motifs with several acetamide derivatives, differing primarily in aromatic substituents and heterocyclic systems. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

*Inferred formula based on substituents; exact mass unverified in provided evidence.

Key Findings:

Benzothiazol Ring System : The presence of the 1,2-benzothiazol-1,1-dioxide moiety in the target compound and ’s analog is critical for bioactivity. This system mimics sulfonamide groups, enabling enzyme inhibition (e.g., via binding to ATPase or protease active sites) .

Halogen Substituents : The 3-chloro-4-fluorobenzyl group in the target compound versus the 4-chloro-3-trifluoromethylphenyl group in ’s analog highlights divergent strategies for optimizing electronic and steric effects. The trifluoromethyl group in enhances electron-withdrawing properties and lipophilicity but may reduce selectivity due to increased steric bulk .

Simpler Acetamides : Compounds like N-(3-chloro-4-fluorophenyl)acetamide () lack the benzothiazol system, resulting in reduced complexity and likely lower potency, underscoring the importance of the heterocyclic core .

Pesticidal Context: lists pesticidal compounds with halogenated aromatic systems (e.g., flutolanil), suggesting the target compound’s chloro/fluoro groups align with known agrochemical design principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.